molecular formula C9H10FNO3 B1275711 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid CAS No. 299166-66-8

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B1275711
CAS No.: 299166-66-8
M. Wt: 199.18 g/mol
InChI Key: BPKLMQYFJHGPQW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid, also known as Fmoc-Gly-OH, is a derivative of glycine. It has a molecular weight of 199.18 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO3/c1-14-7-3-2-5 (4-6 (7)10)8 (11)9 (12)13/h2-4,8H,11H2,1H3, (H,12,13) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 199.18 g/mol .

Scientific Research Applications

Photodecarboxylation in Zinc Photocages

  • Application : Zinc photocages constructed using derivatives of meta-nitrophenylacetic acid (mNPA), like 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid, have shown improved photodecarboxylation properties. These photocages uncage at red-shifted excitation wavelengths, making them suitable for biological applications (Shigemoto et al., 2021).

Synthesis of Novel Schiff Bases

  • Application : The synthesis of novel Schiff bases utilizes this compound derivatives. These compounds have been synthesized and screened for their in vitro antimicrobial activity, showing excellent and moderate activities against various microbes (Puthran et al., 2019).

Synthesis of Fluorophores

  • Application : Compounds derived from this compound, such as 6-Methoxy-4-quinolone, serve as novel fluorophores with strong fluorescence in a wide pH range. This makes them suitable for biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).

Acylation of Amines and Pyrazole

  • Application : Acylation of amines and pyrazole using derivatives of this compound has been studied, providing a method for producing new amides and 1-acylpyrazole compounds (Arutjunyan et al., 2013).

Synthesis of Potent BACE1 Inhibitors

  • Application : The synthesis of BACE1 inhibitors for potential Alzheimer's Disease treatment involves derivatives of this compound. This includes a method featuring a Friedel-Crafts reaction, followed by a series of chemical transformations (Zhou et al., 2009).

Synthesis of Antimicrobial Agents

  • Application : Phenoxyacetic acid derivatives synthesized from compounds like this compound have been evaluated for antimycobacterial properties. Some compounds demonstrated significant activity against Mycobacterium tuberculosis (Ali et al., 2007).

Synthesis of PPAR α/γ Dual Agonists

  • Application : The development of PPAR α/γ dual agonists, which are potential treatments for metabolic disorders, has involved the use of this compound derivatives in their synthesis (Qian et al., 2015).

Safety and Hazards

The compound is associated with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can act as a substrate for certain aminotransferases, leading to the formation of various metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid metabolism and transport. Additionally, this compound can alter cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it may inhibit certain aminotransferases, thereby affecting the levels of amino acids and their derivatives in the cell. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various metabolites, which may have their own biological activities. Additionally, it can influence metabolic flux by altering the levels of key intermediates in amino acid metabolism. The interactions with enzymes and cofactors in these pathways are crucial for its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins may help in its intracellular distribution. The localization and accumulation of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can also affect its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKLMQYFJHGPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398021
Record name Amino(3-fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299166-66-8
Record name Amino(3-fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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